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molecular formula C11H10N2O4 B8749574 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE

6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE

Cat. No. B8749574
M. Wt: 234.21 g/mol
InChI Key: UVNGEPOWQCFTDI-UHFFFAOYSA-N
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Patent
US07268230B2

Procedure details

7-Acetoxy-6-methoxy-3,4-dihydroquinazolin-4-one (1 g, 4.3 mmol) was suspended in thionyl chloride (10.5 ml). One drop of dimethylformamide was added and the reaction was heated to 80° C. for two hours, during which time the solid dissolved. The reaction mixture was cooled and the thionyl chloride was removed in vacuo. The residue was azeotroped with toluene before being suspended in methylene chloride. A solution of 10% ammonia in ethanol (40 ml) was added and the reaction mixture was heated to 80° C. for 15 minutes. After cooling the solvents were removed in vacuo and the residue redissolved in water (10 ml) and the pH adjusted to 7.0 with 2M hydrochloric acid. The resulting solid was filtered, washed with water and dried over phosphorus pentoxide yielding 4-chloro-7-hydroxy-6-methoxyquinazoline as a white solid (680 mg, 75%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=O)[NH:10][CH:11]=[N:12]2)=[CH:7][C:6]=1[O:16][CH3:17])(=O)C.S(Cl)([Cl:20])=O>CN(C)C=O>[Cl:20][C:9]1[C:8]2[C:13](=[CH:14][C:5]([OH:4])=[C:6]([O:16][CH3:17])[CH:7]=2)[N:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C2C(NC=NC2=C1)=O)OC
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was azeotroped with toluene
ADDITION
Type
ADDITION
Details
A solution of 10% ammonia in ethanol (40 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 80° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solvents
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in water (10 ml)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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